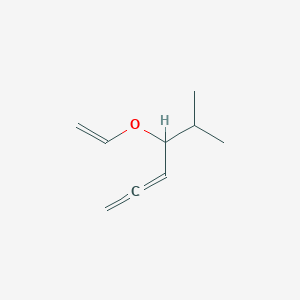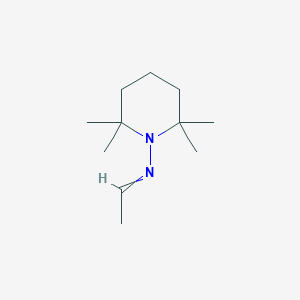![molecular formula C14H15N3O4 B14587873 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 61343-24-6](/img/structure/B14587873.png)
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitroanilino)-2-azaspiro[44]nonane-1,3-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of 4-nitroaniline with a suitable spirocyclic precursor. One common method involves the use of a cyclization reaction where the nitroaniline is reacted with a spirocyclic ketone under acidic or basic conditions to form the desired spirocyclic dione.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or other functionalized spirocyclic diones.
Applications De Recherche Scientifique
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also contributes to its unique binding properties with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential therapeutic applications.
Spiro[4.5]decane-1,6-dione: Another spirocyclic compound with different ring size and properties.
Spiro[5.5]undecane-1,7-dione: Similar in structure but with a larger ring system.
Uniqueness
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione is unique due to its specific spirocyclic structure and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
61343-24-6 |
|---|---|
Formule moléculaire |
C14H15N3O4 |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
2-(4-nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C14H15N3O4/c18-12-9-14(7-1-2-8-14)13(19)16(12)15-10-3-5-11(6-4-10)17(20)21/h3-6,15H,1-2,7-9H2 |
Clé InChI |
PKINTLYPMQRNHL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


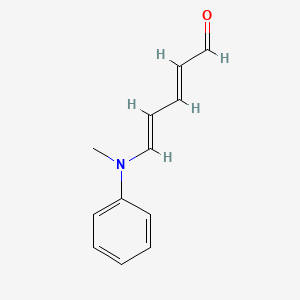
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
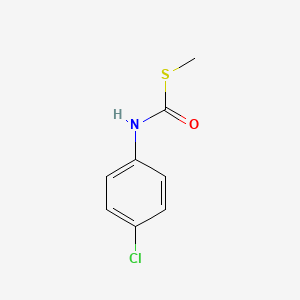
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
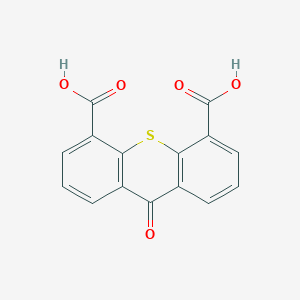


![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
